

2-Methoxy-5-(2-nitrovinyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-5-(2-nitrovinyl)phenol**

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-5-(2-nitrovinyl)phenol**, a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis. The document details the compound's fundamental physicochemical properties, provides a robust, step-by-step protocol for its synthesis via the Henry condensation of isovanillin, and outlines methods for its purification and structural characterization. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's chemistry and handling.

Introduction and Core Concepts

2-Methoxy-5-(2-nitrovinyl)phenol, also known by its IUPAC name 2-methoxy-5-[(E)-2-nitroethenyl]phenol, is an organic compound belonging to the nitrostyrene class. These compounds are characterized by a nitro group attached to a vinyl substituent on an aromatic ring. The electron-withdrawing nature of the nitro group, combined with the conjugated system, renders the vinyl group highly reactive and susceptible to nucleophilic addition. This reactivity makes nitrostyrenes, including the subject of this guide, powerful intermediates for the synthesis of a wide array of more complex molecules, including amino acids, alkaloids, and various pharmaceutical agents.

The synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol** is most directly achieved from isovanillin (3-hydroxy-4-methoxybenzaldehyde), an isomer of the common flavoring agent vanillin. The key transformation is the Henry reaction, a classic C-C bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde.^[1]

This guide will provide the necessary technical details to synthesize, purify, and characterize **2-Methoxy-5-(2-nitrovinyl)phenol**, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Physicochemical and Structural Properties

The fundamental properties of **2-Methoxy-5-(2-nitrovinyl)phenol** are summarized below. These data are critical for predicting its behavior in chemical reactions and for its proper handling and storage.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₄	[2][3]
Molecular Weight	195.17 g/mol	[2][3]
IUPAC Name	2-methoxy-5-[(E)-2-nitroethenyl]phenol	[2]
CAS Number	39816-35-8	[3]
Appearance	Yellow crystalline solid (predicted)	
XLogP3	1.9	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]

Chemical Structure

The structure of **2-Methoxy-5-(2-nitrovinyl)phenol** features a phenol ring substituted with a methoxy group at position 2 and a 2-nitrovinyl group at position 5. The trans or (E)-isomer is typically the major product of the condensation reaction due to steric considerations.

Caption: 2D Structure of **2-Methoxy-5-(2-nitrovinyl)phenol**

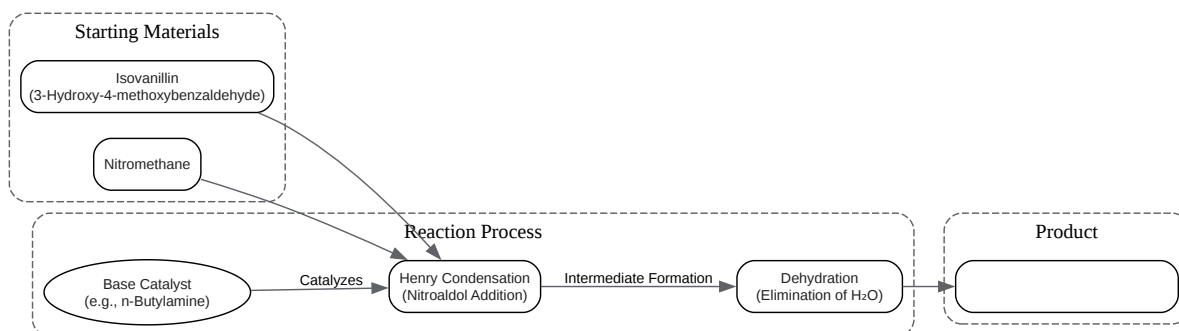
Synthesis and Purification

The synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol** is achieved through a Henry (nitroaldol) condensation reaction. This involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst, followed by dehydration of the intermediate nitro-alcohol.

Reaction Mechanism: The Henry Condensation

The Henry reaction is a cornerstone of carbon-carbon bond formation.^[1] The mechanism proceeds as follows:

- **Deprotonation:** The base removes an acidic α -proton from nitromethane to form a resonance-stabilized nitronate anion.
- **Nucleophilic Attack:** The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin. This forms a β -nitro alkoxide intermediate.
- **Protonation:** The alkoxide is protonated by the conjugate acid of the base (or upon acidic workup) to yield a β -nitro alcohol.
- **Dehydration:** Under the reaction conditions or during workup, the β -nitro alcohol readily undergoes dehydration (elimination of water) to form the stable, conjugated nitroalkene product, **2-Methoxy-5-(2-nitrovinyl)phenol**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methoxy-5-(2-nitrovinyl)phenol**.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the Henry reaction of aromatic aldehydes.[4]

Materials:

- Iovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Nitromethane
- Methanol
- n-Butylamine (catalyst)
- Hydrochloric acid (0.1 M)
- Distilled water

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isovanillin in 15 mL of methanol. Stir until all the solid has dissolved.
- To this solution, add 4.5 mL of nitromethane.
- Carefully add 0.7 mL of n-butylamine to the mixture. The solution will typically change color.
- Cap the flask and allow the reaction to proceed at ambient temperature for 2-4 hours. The mixture may solidify during this time.
- Break up the solid mass with a spatula and add 10 mL of methanol to create a slurry.
- Filter the crude product using a Büchner funnel under vacuum.
- Wash the collected solid on the filter with approximately 100 mL of cold 0.1 M HCl. This acid wash neutralizes the basic catalyst and protonates the phenoxide, often resulting in a color change to bright yellow.
- Wash the solid with cold distilled water to remove any residual acid and salts.
- Allow the product to air-dry on the filter paper. For complete drying, the solid can be placed in a desiccator under vacuum.

Experimental Protocol: Purification by Recrystallization

The purity of the synthesized compound is crucial for subsequent applications. Recrystallization is an effective method for purification.

Materials:

- Crude **2-Methoxy-5-(2-nitrovinyl)phenol**
- Ethanol or Methanol
- Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

- Place the crude, dry product into an Erlenmeyer flask.

- Add a minimal amount of the chosen alcohol (ethanol or methanol) to the flask, just enough to wet the solid.
- Gently heat the mixture on a hot plate with stirring. Add small portions of hot alcohol until the solid completely dissolves. Avoid adding excess solvent.
- Once a clear, saturated solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
- After the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize product precipitation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Dry the purified crystals in a vacuum desiccator to obtain the final product.

Structural Elucidation via Spectroscopy

The identity and purity of the synthesized **2-Methoxy-5-(2-nitrovinyl)phenol** can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. A ^1H NMR spectrum is available on PubChem for this compound.[\[2\]](#)

Predicted ^1H NMR Data (in CDCl_3):

Proton Type	Predicted Chemical Shift (δ) in ppm	Multiplicity	Integration
Phenolic (-OH)	5.0 - 6.0	Singlet (broad)	1H
Methoxy (-OCH ₃)	~3.9	Singlet	3H
Aromatic (H)	6.8 - 7.2	Multiplet	3H
Vinyllic (=CH-Ar)	7.5 - 7.7	Doublet	1H

| Vinyllic (=CH-NO₂) | 7.9 - 8.1 | Doublet | 1H |

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Type	Predicted Chemical Shift (δ) in ppm
Methoxy (-OCH ₃)	~56
Aromatic (C-H)	110 - 125
Aromatic (C-O, C-C)	125 - 150

| Vinyllic (=CH) | 135 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
Phenolic O-H stretch	3200 - 3600	Broad
Aromatic C-H stretch	3000 - 3100	Sharp
Aliphatic C-H stretch	2850 - 3000	Sharp (from -OCH ₃)
C=C stretch (alkene)	1620 - 1680	Medium
C=C stretch (aromatic)	1450 - 1600	Multiple bands
Asymmetric NO ₂ stretch	1500 - 1550	Strong
Symmetric NO ₂ stretch	1330 - 1370	Strong

| C-O stretch | 1200 - 1280 | Strong (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For **2-Methoxy-5-(2-nitrovinyl)phenol**, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight, 195.17.

Applications in Synthesis

2-Methoxy-5-(2-nitrovinyl)phenol serves as a versatile intermediate in organic synthesis. The nitrovinyl group is a key functional handle that can undergo a variety of transformations:

- **Reduction:** The nitro group can be selectively reduced to an amine, providing access to phenylethylamine derivatives, which are common scaffolds in drug discovery.
- **Michael Addition:** The β-carbon of the nitrovinyl group is highly electrophilic and readily undergoes 1,4-conjugate (Michael) addition with a wide range of nucleophiles (e.g., enolates, amines, thiols), allowing for further carbon-carbon and carbon-heteroatom bond formation.
- **Diels-Alder Reactions:** The electron-deficient double bond can participate as a dienophile in Diels-Alder cycloaddition reactions.

Safety and Handling

While specific toxicity data for **2-Methoxy-5-(2-nitrovinyl)phenol** is limited, compounds of this class, particularly nitrostyrenes, should be handled with care. The related isomer, 2-methoxy-4-((E)-2-nitrovinyl)phenol, is classified as a skin and eye irritant and may cause respiratory irritation.[5]

Recommended Safety Precautions:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
- **Ventilation:** Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

References

- PubChem. (n.d.). **2-Methoxy-5-(2-nitrovinyl)phenol**. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.
- Wikipedia. (2023, December 2). Henry reaction.
- NIST. (n.d.). 2-Methoxy-5-nitrophenol, acetate. NIST Chemistry WebBook.
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. *Green and Sustainable Chemistry*, 8, 139-155.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β -Amino Alcohol-Cu(OAc)₂).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxy-5-(2-nitrovinyl)phenol | C₉H₉NO₄ | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-(2-nitrovinyl)phenol - SRIRAMCHEM [sriramchem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. 2-Methoxy-4-((E)-2-nitrovinyl)phenol | C₉H₉NO₄ | CID 638439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methoxy-5-(2-nitrovinyl)phenol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186240#2-methoxy-5-2-nitrovinyl-phenol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com